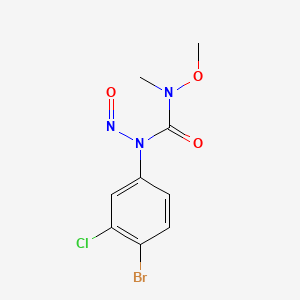![molecular formula C22H28N2O5S B14424620 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-54-5](/img/structure/B14424620.png)
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO5S. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, along with an ethoxyphenylcarbamothioyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and 2-ethoxyaniline.
Formation of Benzamide Core: The 3,4,5-triethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 2-ethoxyaniline to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
科学的研究の応用
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes
類似化合物との比較
Similar Compounds
3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide: Similar structure but lacks the carbamothioyl group.
3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide: Similar structure with a different position of the ethoxy group on the phenyl ring.
Uniqueness
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its carbamothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties .
特性
CAS番号 |
80617-54-5 |
|---|---|
分子式 |
C22H28N2O5S |
分子量 |
432.5 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H28N2O5S/c1-5-26-17-12-10-9-11-16(17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30) |
InChIキー |
QEUBDLACZSKUDF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)






